ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Reaction Studies
Ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has been studied in various chemical synthesis and reaction contexts. For example, Mikhed’kina et al. (2009) explored its reactivity with substituted hydrazines in different solvents, resulting in mixtures of regioisomeric pyrazoles and conditions for selective formation of specific pyrazole derivatives (Mikhed’kina et al., 2009).
Anticancer Applications
In the field of medicinal chemistry, Das et al. (2009) investigated a related compound, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, for its potential in overcoming drug resistance in cancer cells, highlighting the significance of similar ethyl pyrrole derivatives in cancer treatment (Das et al., 2009).
Structural and Spectroscopic Analysis
Mirković et al. (2014) conducted a combined experimental and theoretical study on structurally related compounds, providing insights into their crystal structures and vibrational properties, which is relevant for understanding the behavior of ethyl pyrrole derivatives in different states (Mirković et al., 2014).
Synthesis of Pyrrole Derivatives
The synthesis of various pyrrole derivatives, including those related to the ethyl pyrrole compound , has been a focus of several studies. Chen et al. (2013) detailed the synthesis of 4-hydroxy-2-pyridone from related ethyl pyrrole compounds, demonstrating the versatility of these compounds in synthesizing heterocyclic structures (Chen et al., 2013).
Microwave-Assisted Synthesis
Milosevic et al. (2015) explored the microwave-assisted synthesis of ethyl pyrrole derivatives, showcasing an efficient method for preparing these compounds, which could be applicable to the synthesis of this compound (Milosevic et al., 2015).
Mechanism of Action
Target of Action
The primary target of ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is the Sodium-Glucose Transport proteins (SGLT). The compound shows mild to moderate selectivity for SGLT2 over SGLT1 . These proteins play a crucial role in glucose regulation in the body.
Mode of Action
The compound interacts with its targets, the SGLT proteins, by inhibiting their action. This inhibition reduces the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .
Biochemical Pathways
The compound affects the glucose metabolic pathway. By inhibiting SGLT proteins, it prevents glucose reabsorption in the kidneys, causing glucose to be excreted in the urine. This action reduces the overall blood glucose levels, impacting the downstream effects of glucose metabolism .
Pharmacokinetics
It has been evaluated in a urinary glucose excretion test and pharmacokinetic study . More research is needed to fully understand the compound’s pharmacokinetic properties and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action result in decreased blood glucose levels. By inhibiting the action of SGLT proteins, the compound causes an increase in glucose excretion, leading to a reduction in blood glucose levels .
Properties
IUPAC Name |
ethyl 5-(3-methoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-5-19-13(17)11-7(2)12(14-8(11)3)9(15)6-10(16)18-4/h14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZYJIOHMGRXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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